

# Trotabresib combination therapy safety profile

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## Compound Focus: Trotabresib

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## Safety Profiles of Trotabresib Combinations

The tables below summarize the safety and dosing data from key clinical trials.

### Table 1: Safety & Tolerability in Newly Diagnosed Glioblastoma (with TMZ $\pm$ Radiotherapy) [1] [2]

This data is from a phase Ib dose-escalation study (NCT04324840). **Trotabresib** was evaluated in two settings: *adjuvant* (after primary therapy) with TMZ, and *concomitant* (simultaneous) with TMZ and radiotherapy (RT).

Setting	Recommended Phase II Dose (RP2D)	Most Common Treatment-Related Adverse Events (TRAEs)	Management & Tolerability
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| **Adjuvant** (with TMZ) (N=18) | **30 mg**, 4 days on/24 days off | Thrombocytopenia, fatigue, nausea [1] | Well tolerated; most TRAEs were mild to moderate (Grade 1-2) [1] [2]. | | **Concomitant** (with TMZ + RT) (N=14) | **30 mg**, 4 days on/24 days off | Thrombocytopenia, fatigue, nausea [1] | Well tolerated; safety profile consistent with the adjuvant setting [1] [2]. |

### Table 2: Safety & Tolerability of Monotherapy in Advanced Cancers [3]

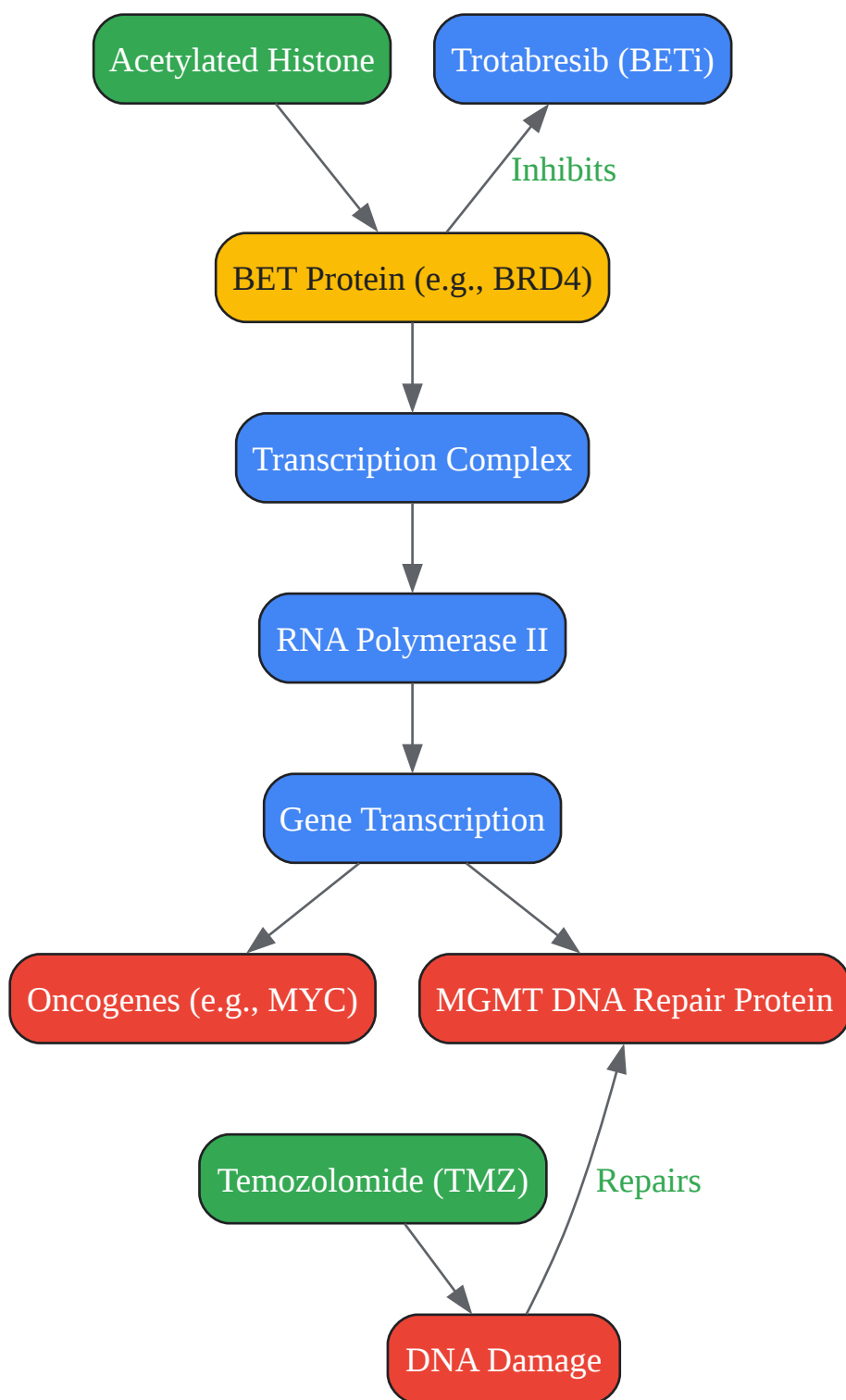
This data is from a phase I study (CC-90010-ST-001; NCT03220347) in heavily pretreated patients with advanced solid tumors or relapsed/refractory Diffuse Large B-cell Lymphoma (R/R DLBCL).

Patient Population	RP2D & Schedules	Most Common Grade 3/4 TRAEs	Management & Tolerability
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| **Solid Tumors** (Part C, N=41) | 45 mg/day, 4 days on/24 days off | Thrombocytopenia (17%) [3] | Toxicities were generally manageable with dose modifications, allowing for long-term treatment in some cases [3]. | | **R/R DLBCL** (Part B, N=23) | 45 mg/day, 4 days on/24 days off *or* 30 mg/day, 3 days on/11 days off | Thrombocytopenia (78%), anemia (26%), neutropenia (26%) [3] | Hematological toxicities were more frequent and severe in patients with R/R DLBCL [3]. |

## Mechanism of Action & Rationale for Combination

The following diagram illustrates the molecular mechanism of **Trotabresib** and its synergistic effect with Temozolomide (TMZ).



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**Diagram: Trotabresib Mechanism and Synergy with Temozolomide.** Trotabresib inhibits BET proteins like BRD4, which normally bind to acetylated histones to drive the transcription of key oncogenes like MYC and the DNA repair protein MGMT. By blocking this process, Trotabresib downregulates MGMT. Since

MGMT repairs the DNA damage caused by TMZ, its downregulation enhances the efficacy of TMZ chemotherapy [1].

## Experimental Protocols & Key Workflows

For researchers designing in vivo experiments, the following workflow from a preclinical TNBC study provides a model for testing triple-combination therapies [4].

### Experimental Workflow: Evaluating BETi Combination Therapy in a Murine Model

- **1. Cell Line Preparation:** Use syngeneic murine mammary tumor cells (e.g., EMT-6 for BALB/c mice; MMTV-PyMT for FVB mice).
- **2. Tumor Inoculation:** Inject cells into the inguinal mammary fat pads of 5-6 week old female mice.
- **3. Treatment Initiation:** Randomize mice into treatment groups once tumors are palpable (typically 5-7 days post-inoculation).
- **4. Dosing Regimen:**
  - **BET Inhibitor** (e.g., JQ1 at 50 mg/kg or iBET-762 at 25 mg/kg): Administer by daily oral gavage.
  - **Chemotherapy** (e.g., Paclitaxel at 10 mg/kg): Administer by intraperitoneal (IP) injection twice per week.
  - **Immunotherapy** (e.g., anti-PD-L1 at 10 mg/kg): Administer by IP injection twice per week, starting one day after the other treatments to allow initial immune activation.
- **5. Endpoint Analysis:** Monitor tumor volume with calipers every 3 days. At the study endpoint, collect tumors and organs for analysis (e.g., flow cytometry, RNA sequencing, histology) [4].

## Frequently Asked Questions for Troubleshooting

**Q1: What is the recommended dosing schedule for trotabresib in combination with temozolomide for glioblastoma?**

- **A:** The established RP2D is **30 mg of trotabresib, administered on a "4 days on/24 days off" schedule**, in combination with standard TMZ dosing during both the adjuvant and concomitant (with radiotherapy) phases of treatment [1] [2].

**Q2: Hematological toxicity, especially thrombocytopenia, is a major concern. How can it be managed?**

- **A:** This is a known class effect of BET inhibitors. In clinical trials, these toxicities were generally **manageable and reversible with dose modifications and supportive care**. The 4 days on/24 days off schedule provides a long treatment-free interval, allowing for bone marrow recovery. Proactive monitoring of blood counts is essential [1] [3].

### Q3: Is there preclinical evidence supporting the combination of **trotabresib** with immunotherapies?

- **A:** Yes. Preclinical studies suggest BET inhibitors like **trotabresib** can modulate the tumor immune microenvironment. Evidence includes:
  - **Synergy with anti-PD-L1:** BET inhibition can suppress PD-L1 expression and rescue T-cell exhaustion.
  - **Triple Combination:** In TNBC models, combining a BETi (JQ1/iBET-762) with paclitaxel and anti-PD-L1 showed superior efficacy in inhibiting tumor growth and metastasis, driven by increased T- and B-cell infiltration and macrophage reprogramming [4] [5].

### Q4: What is the evidence that **trotabresib** penetrates the blood-brain barrier (BBB)?

- **A:** Evidence of BBB penetration comes from a "window-of-opportunity" study in patients with recurrent high-grade glioma. Patients received **trotabresib** before salvage surgery, and drug concentrations were measured in resected tumor tissue. The results showed a **brain tumor tissue-to-plasma ratio of 0.84**, confirming that **trotabresib** reaches the central nervous system [1] [5].

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